molecular formula C14H9F3N2O B8152249 5-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[2,3-b]pyridine

5-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8152249
M. Wt: 278.23 g/mol
InChI Key: GMRKGXDLWSUGMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[2,3-b]pyridine is a compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrrolo[2,3-b]pyridine core. This compound is of significant interest due to its unique structural and electronic properties, which make it valuable in various fields such as medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[2,3-b]pyridine typically involves the trifluoromethoxylation of pyridines and pyrimidines. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to achieve the desired coupling .

Industrial Production Methods

Industrial production of this compound may involve scalable and operationally simple protocols for regioselective trifluoromethoxylation under mild reaction conditions. These methods ensure high yields and purity, making the compound suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

5-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen fluoride-pyridine, 1,3-dibromo-5,5-dimethylhydantoin, and various organoboron reagents for Suzuki–Miyaura coupling .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, trifluoromethoxylated products are commonly obtained from trifluoromethoxylation reactions .

Mechanism of Action

The mechanism of action of 5-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and electron-withdrawing properties, which contribute to its binding affinity and metabolic stability . These properties make it effective in various applications, including drug development and materials science.

Comparison with Similar Compounds

Properties

IUPAC Name

5-[3-(trifluoromethoxy)phenyl]-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2O/c15-14(16,17)20-12-3-1-2-9(7-12)11-6-10-4-5-18-13(10)19-8-11/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRKGXDLWSUGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C3C(=C2)C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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